2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride
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Overview
Description
2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent to yield 5-bromopyridine.
Amination: The brominated pyridine undergoes amination to introduce the amino group, forming 2-amino-5-bromopyridine.
Coupling with Butanol: The amino group is then coupled with 3-methylbutan-1-ol under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, followed by purification steps to obtain the final product in high purity. These methods are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and amino group play crucial roles in its reactivity and interactions with other molecules. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: This compound shares the bromopyridine core structure and is used in similar applications.
5-Bromopyridine-3-acetonitrile: Another related compound with a bromopyridine structure, used in organic synthesis.
1-(3-amino-5-bromopyridin-2-yl)ethanone hydrochloride: Similar in structure and used in chemical research.
Uniqueness
2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(5-bromopyridin-2-yl)amino]-3-methylbutan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O.ClH/c1-7(2)9(6-14)13-10-4-3-8(11)5-12-10;/h3-5,7,9,14H,6H2,1-2H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUKAYRYYNABDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1=NC=C(C=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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